![molecular formula C17H27N3O2 B2849593 tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1253403-51-8](/img/structure/B2849593.png)
tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate
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Description
Tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized and studied for its potential use in various applications.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It serves as an intermediate in the creation of potential pharmacologically active agents. Its structural motifs are found in a variety of drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine ring, which is often seen in molecules that interact with central nervous system receptors .
Material Science
Within material science, the compound’s reactivity and stability make it valuable for developing novel polymeric materials. Its carbamate group can be involved in polymerization reactions to create polymers with specific mechanical properties or degradation rates, which could be useful in creating biodegradable materials or specialized coatings .
Environmental Science
In environmental science, researchers may explore the compound’s degradation products and their environmental impact. Understanding how this compound breaks down under various conditions can inform its safe use and disposal. It may also serve as a model compound for studying the environmental fate of structurally related chemicals .
Analytical Chemistry
Analytical chemists might employ tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate as a standard or reference compound in chromatographic methods. Its unique structure allows it to be used as a marker in complex mixtures, aiding in the identification and quantification of similar compounds .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially with enzymes that process carbamate groups. It can act as an inhibitor or substrate analog to probe the active sites of these enzymes, providing insights into their mechanisms of action .
Pharmacology
Pharmacologically, the compound’s ability to cross the blood-brain barrier due to its lipophilic tert-butyl group and the presence of a piperidine ring, which is common in CNS-active drugs, makes it a candidate for the development of central nervous system agents. It could be used in pharmacokinetic studies to understand its distribution, metabolism, and excretion in the body .
properties
IUPAC Name |
tert-butyl N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-6-9-20(10-7-14)13-15-5-4-8-18-11-15/h4-5,8,11,14H,6-7,9-10,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETOTKLYLHVKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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